Lercanidipine Hydrochloride

Vascular Selectivity Calcium Channel Blockade Cardiovascular Safety

Lercanidipine Hydrochloride is a third-generation DHP-CCB distinguished by high lipophilicity (log P=6), dual L/T-type channel blockade, and 177-fold vascular selectivity. Clinically, it reduces peripheral edema by 57% vs. first-generation CCBs (RR=0.44) and lowers incident stroke risk by 47% vs. nifedipine. Its balanced renal microvascular effects and negligible negative inotropy make it the rational procurement choice for hypertension, heart failure, and CKD research programs where tolerability and long-term outcomes are paramount.

Molecular Formula C36H42ClN3O6
Molecular Weight 648.2 g/mol
CAS No. 132866-11-6
Cat. No. B1674758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine Hydrochloride
CAS132866-11-6
SynonymsLercadip
lercanidipine
lercanidipine hydrochloride
Lerdip
methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
REC 15-2375
REC-15-2375
Zanidip
Molecular FormulaC36H42ClN3O6
Molecular Weight648.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
InChIKeyWMFYOYKPJLRMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lercanidipine Hydrochloride CAS 132866-11-6: Third-Generation Lipophilic Dihydropyridine Calcium Channel Blocker


Lercanidipine hydrochloride (CAS 132866-11-6) is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) characterized by high lipophilicity (log P = 6) and pronounced vascular selectivity [1][2]. It acts by inhibiting L-type calcium channels, leading to peripheral vasodilation and a reduction in total peripheral resistance without significant negative inotropic effects at therapeutic doses [3][4]. Its unique pharmacokinetic profile includes a short plasma half-life (2-5 hours) but a long duration of action (≥24 hours) due to extensive membrane partitioning [2][5].

Why Lercanidipine Hydrochloride Cannot Be Interchanged with Other Dihydropyridine CCBs


Within the dihydropyridine calcium channel blocker class, compounds exhibit clinically significant heterogeneity in terms of vascular selectivity, lipophilicity, and adverse effect profiles. Lercanidipine's high lipophilicity (log P = 6) and unique membrane-binding kinetics result in a gradual onset of action and sustained antihypertensive effect, which are not replicated by many first- or second-generation agents [1]. Furthermore, its distinct vascular selectivity, driven by preferential interaction with the Cav1.2b splice variant, translates into a markedly lower incidence of peripheral edema and vasodilatory adverse events compared to compounds like amlodipine and nifedipine [2][3]. Generic substitution based solely on class membership (e.g., replacing lercanidipine with amlodipine or felodipine) ignores these quantifiable differences in tolerability, pharmacokinetics, and long-term outcomes, which directly impact patient adherence and clinical management decisions [4].

Quantitative Evidence Guide: Lercanidipine Hydrochloride vs. Comparator CCBs


Superior Vascular Selectivity vs. Felodipine and Reduced Negative Inotropy

Lercanidipine demonstrates higher vascular selectivity than felodipine, as indicated by vendor technical data . In vitro studies show that lercanidipine's negative inotropic effects on cardiac tissues are negligible compared to its vasodilator activity, with a potency ratio for aorta vs. non-vascular tissues of 177 (aorta vs. bladder) and 8.5 (aorta vs. colon), whereas nitrendipine shows ratios of only 2.0 and 0.8, respectively [1]. This high vascular selectivity is further supported by molecular studies showing that (S)-lercanidipine exhibits only a 1.8-fold difference in IC50 between cardiac (Cav1.2a) and vascular (Cav1.2b) splice variants, but the slope of the dose-response curve is much steeper for the cardiac variant (nH=2.3) compared to the vascular variant (nH=0.8), indicating a unique splice-variant predominant agonism that contributes to its vasoselectivity [2].

Vascular Selectivity Calcium Channel Blockade Cardiovascular Safety

57% Lower Risk of Peripheral Edema vs. First-Generation DHP-CCBs (Meta-Analysis)

A meta-analysis of 8 randomized controlled trials (RCTs) comparing lercanidipine with first-generation dihydropyridine CCBs (amlodipine, felodipine, nifedipine) found that lercanidipine was associated with a significantly reduced risk of peripheral edema [1][2]. The analysis reported 52 cases of edema in 742 lercanidipine-treated patients (7.0%) versus 88 cases in 627 first-generation CCB-treated patients (14.0%), yielding a relative risk (RR) of 0.44 (95% CI: 0.31-0.63) [2]. A subsequent critical review confirmed this 57% relative risk reduction for lipophilic DHP-CCBs compared to hydrophilic agents, with lercanidipine demonstrating edema rates between 0.6% and 9%, in contrast to 23%-29% for other DHP-CCBs [3].

Tolerability Adverse Events Peripheral Edema Meta-Analysis

47% Lower Risk of Incident Stroke vs. Nifedipine in Long-Term Cohort Study

In a nationwide cohort study of 144,630 newly diagnosed hypertension patients in Taiwan, lercanidipine demonstrated superior long-term cerebrovascular protection compared to nifedipine. After propensity-score matching, individual head-to-head comparisons revealed that lercanidipine significantly reduced the incidence of stroke compared to nifedipine, with an adjusted hazard ratio (HR) of 0.526 (95% CI: 0.347-0.797; p = 0.0025) over a six-year follow-up period [1]. No significant differences were observed for other study endpoints (cardiovascular mortality, all-cause mortality, or renal outcomes) between lercanidipine and other CCBs (amlodipine, felodipine) [1].

Long-Term Outcomes Stroke Prevention Cardiovascular Outcomes Real-World Evidence

Significantly Lower Edema Incidence (5.5% vs. 13%) vs. Felodipine in Double-Blind RCT

In a multicenter, double-blind, parallel-group study (LEAD Study) of 250 patients with mild to moderate hypertension, lercanidipine 10-20 mg/day was compared head-to-head with felodipine 10-20 mg/day and nifedipine GITS 30-60 mg/day over 8 weeks. While blood pressure reductions were similar across all three groups, the incidence of edema was notably lower with lercanidipine (5.5%) compared to felodipine (13%) [1]. The overall incidence of adverse drug reactions was significantly lower in the lercanidipine and nifedipine groups than in the felodipine group (p<0.05) [1].

Edema Tolerability Randomized Controlled Trial Blood Pressure

Highest T-Type Calcium Channel Selectivity Among Tested Dihydropyridines

In patch-clamp studies on guinea-pig ventricular myocytes, lercanidipine (both racemate and enantiomers) demonstrated the highest T/L selectivity ratio among tested dihydropyridines, with T/L values ranging from 1.05 (S-lercanidipine) to 1.15 (R-lercanidipine) [1]. This indicates a balanced or slightly preferential block of T-type calcium channels (CaT) over L-type channels (CaL). In comparison, amlodipine blocked only 4.3% of CaT, while lacidipine reduced CaL by >60% at 1 µM [1]. Mibefradil, a known T-type blocker, showed the highest T affinity with T/L=1.3 [1].

T-Type Calcium Channels Ion Channel Selectivity Renoprotection Patch-Clamp

Extended Duration of Action (≥24h) Despite Short Plasma Half-Life (2-5h)

Lercanidipine exhibits a unique pharmacokinetic-pharmacodynamic disconnect: despite a relatively short plasma elimination half-life of 2-5 hours [1][2], its antihypertensive effect is sustained for a full 24-hour dosing interval [3][4]. This is attributed to its exceptionally high lipophilicity (log P = 6) and one of the highest measured membrane partition coefficients among calcium antagonists, leading to prolonged retention in the lipid bilayer of vascular smooth muscle cell membranes [1][5]. In washout experiments, lercanidipine's effects persisted for hours after removal from the bath, with maximum inhibition occurring 1-3 hours post-washout, contrasting with the rapid reversal seen with nitrendipine [6].

Pharmacokinetics Duration of Action Membrane Partitioning Sustained Effect

Optimal Application Scenarios for Lercanidipine Hydrochloride Based on Differentiated Evidence


Hypertension Management in Patients with High Risk of or Existing Peripheral Edema

Lercanidipine is the preferred DHP-CCB for hypertensive patients who have experienced or are at high risk for peripheral edema with other calcium channel blockers. Meta-analysis data demonstrating a 57% relative risk reduction in edema compared to first-generation agents (RR=0.44) and direct RCT evidence showing 5.5% edema incidence vs. 13% with felodipine support its superior tolerability profile [1][2]. Switching patients from amlodipine, nifedipine, or felodipine to lercanidipine can improve adherence and quality of life while maintaining equivalent blood pressure control [3].

Long-Term Cerebrovascular Protection in Hypertensive Patients

Based on real-world cohort evidence showing a 47% reduction in incident stroke compared to nifedipine (adjusted HR=0.526, 95% CI 0.347-0.797, p=0.0025) over a six-year period, lercanidipine should be prioritized over nifedipine for hypertensive patients where long-term stroke prevention is a primary therapeutic goal [4]. This differentiation is particularly relevant for populations with elevated baseline stroke risk, such as elderly patients or those with a history of cerebrovascular events.

Hypertension in Patients with Cardiac Comorbidities Requiring Minimal Negative Inotropy

Lercanidipine's high vascular selectivity, evidenced by a 177-fold selectivity for aorta over bladder tissue and a 1.8-fold difference in IC50 between cardiac and vascular splice variants, translates to negligible negative inotropic effects at therapeutic doses [5][6]. This makes it a safer DHP-CCB option for hypertensive patients with concomitant heart failure or left ventricular dysfunction, where agents with more pronounced cardiac effects (e.g., verapamil, diltiazem, or less selective DHPs) may be contraindicated.

Renoprotective Antihypertensive Therapy in Chronic Kidney Disease

Lercanidipine's unique balanced blockade of both L-type and T-type calcium channels (T/L ratio 1.05-1.15) distinguishes it from other DHPs like amlodipine, which show minimal T-channel activity (4.3% block) [7]. This dual-channel blockade has been associated with renoprotective effects, including dilation of both afferent and efferent renal arterioles and reduction of intraglomerular pressure [8]. Lercanidipine is therefore a rational choice for hypertensive patients with chronic kidney disease, particularly when combined with renin-angiotensin system blockers [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lercanidipine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.